Furanodiene

Description

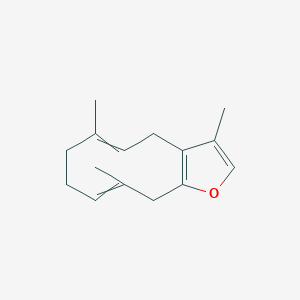

Structure

3D Structure

Properties

IUPAC Name |

3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHYHOJPKFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymology of Furanodiene

Elucidation of Terpenoid Biosynthesis Relevant to Furanodiene

Terpenoids represent the largest and most structurally diverse class of plant natural products. knepublishing.comkneopen.com Their biosynthesis originates from two universal five-carbon (C5) precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). knepublishing.comnih.gov Plants utilize two distinct metabolic pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. knepublishing.comyoutube.com

These C5 units are sequentially condensed by enzymes known as isoprenyl diphosphate (B83284) synthases (IDSs) to create linear prenyl pyrophosphate chains of varying lengths. nih.gov Key precursors for different terpenoid classes are:

Geranyl pyrophosphate (GPP) : A C10 precursor for monoterpenes. nih.gov

Farnesyl pyrophosphate (FPP) : A C15 precursor for sesquiterpenes, the class to which this compound belongs. nih.gov

Geranylgeranyl pyrophosphate (GGPP) : A C20 precursor for diterpenes. nih.govresearchgate.net

The immense structural diversity of terpenoids is generated by a class of enzymes called terpene synthases (TPSs). knepublishing.comkneopen.com These enzymes catalyze complex cyclization and rearrangement reactions of the linear precursors (like FPP for this compound) to form the vast array of cyclic carbon skeletons that characterize these compounds. knepublishing.comnih.gov Following the initial cyclization, the terpene scaffold can be further modified by other enzymes, such as cytochrome P450 monooxygenases, which add functional groups (like hydroxyl or furan (B31954) moieties) and contribute to the final chemical identity of the molecule. nih.govnih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Research into the formation of the furan ring in terpenoids has led to the identification of crucial enzyme families. While these studies have centered on furanoditerpenoids, they provide a foundational model for understanding the biosynthesis of all furan-containing terpenoids.

A significant breakthrough in understanding furan ring formation came from the genomics-enabled discovery of five cytochrome P450 monooxygenases (P450s) in switchgrass (Panicum virgatum). nih.gov These enzymes, designated CYP71Z25 through CYP71Z29, belong to the CYP71Z subfamily and are key catalysts in furanoditerpenoid biosynthesis. nih.govresearchgate.net

Combinatorial pathway reconstruction experiments have shown that these CYP71Z enzymes catalyze the addition of a furan ring directly onto primary diterpene alcohol intermediates. nih.govnih.govresearchgate.net This enzymatic step is a critical decorative modification of the core diterpene scaffold. Further research integrating molecular dynamics, structural analysis, and targeted mutagenesis has helped identify the specific active site determinants that control the catalytic specificities of these enzymes. nih.govosti.gov This work also highlighted the broad substrate promiscuity of the CYP71Z25–CYP71Z29 enzymes, showing their ability to act on both native and non-native diterpenoids. nih.govosti.gov

| Enzyme | Organism | Function | Key Finding |

|---|---|---|---|

| CYP71Z25 | Panicum virgatum (Switchgrass) | Catalyzes furan ring addition to diterpene alcohols | Part of a group of five related P450s discovered through genomics. nih.govnih.gov |

| CYP71Z26 | Panicum virgatum (Switchgrass) | Catalyzes furan ring addition to diterpene alcohols | Gene is located on chromosome 1K along with CYP71Z27. nih.gov |

| CYP71Z27 | Panicum virgatum (Switchgrass) | Catalyzes furan ring addition to diterpene alcohols | Demonstrates broad substrate promiscuity. nih.gov |

| CYP71Z28 | Panicum virgatum (Switchgrass) | Catalyzes furan ring addition to diterpene alcohols | Identified through homology-based mining of the switchgrass genome. nih.gov |

| CYP71Z29 | Panicum virgatum (Switchgrass) | Catalyzes furan ring addition to diterpene alcohols | Contributes to the formation of previously unknown furanoditerpenoids. nih.govosti.gov |

Diterpene synthases (diTPSs) are responsible for creating the foundational C20 carbon skeletons upon which P450s act. nih.gov The biosynthesis of these skeletons typically involves the combined activity of two classes of diTPSs. nih.gov

Class II diTPSs: These enzymes initiate the cyclization cascade, converting the linear C20 precursor GGPP into bicyclic prenyl pyrophosphate intermediates. nih.govresearchgate.net

Class I diTPSs: These enzymes typically take the products of Class II diTPSs and, through cleavage of the pyrophosphate group and subsequent rearrangements, generate a diverse range of diterpene scaffolds. nih.govresearchgate.net

The furan ring itself is not formed by diTPSs. Instead, these synthases produce the diterpene alcohol substrates that are subsequently modified by enzymes like the CYP71Z P450s to yield the final furanoditerpenoid product. nih.govrug.nl

Investigation of Alternate Metabolic Routes and Pathway Divergence

The canonical pathway to labdane-related diterpenoids requires a conserved, pairwise activity of Class II and Class I diTPSs to form a stable diterpene scaffold before functional decoration by P450s. nih.govrug.nl However, the study of furanoditerpenoid biosynthesis in switchgrass has revealed a significant deviation from this standard route. rug.nl

The research on CYP71Z25–CYP71Z29 enzymes demonstrated that they can catalyze the furan ring addition directly to the diterpene alcohol intermediates produced by Class II diTPSs. nih.govnih.govrug.nl This discovery points to an alternate metabolic pathway that bypasses the canonical role of Class I diTPSs. rug.nl This metabolic shortcut represents a key point of pathway divergence, allowing for the efficient production of furanoditerpenoids. The co-expression of the relevant diTPS and P450 genes, along with the detection of the resulting diterpenoid products in drought-stressed switchgrass roots, provides strong evidence for the operation of this alternative route in planta. nih.govosti.govrug.nl

Genetic and Genomic Approaches to Biosynthesis Research

Modern genetic and genomic tools have been instrumental in unraveling the complexities of terpenoid biosynthesis. longdom.org The discovery of the key enzymes involved in furanoditerpenoid formation was made possible by a genomics-enabled approach. nih.govosti.gov

Researchers utilized homology-based mining of the sequenced Panicum virgatum genome to identify candidate P450 genes. nih.gov A key strategy was the analysis of genomic co-location, searching for P450 gene candidates situated near Class II diTPS genes, as genes for a single biosynthetic pathway are often clustered together in the genome. researchgate.net

Furthermore, transcriptomic analyses, such as RNA sequencing, have been vital for linking genes to functions. longdom.org By studying transcriptional co-expression patterns, scientists can identify genes that are switched on and off at the same time, suggesting they are part of the same metabolic pathway. nih.govrug.nl This approach provided evidence that the identified CYP71Z genes were indeed active and involved in diterpenoid metabolism in switchgrass roots. osti.govrug.nl These multi-omics strategies, which integrate genomics, transcriptomics, and metabolomics, are powerful methods for discovering the genes and pathways responsible for producing valuable natural products like this compound. maxapress.comwur.nl

Chemical Synthesis and Derivatization Strategies

Formal Total Synthesis Approaches Involving Furanodiene Intermediates (e.g., Estrone (B1671321) Synthesis)

The "furan diene approach" has been notably employed in the formal total synthesis of estrone, a significant steroid hormone. This strategy leverages the reactivity of furan (B31954) derivatives as dienes in cycloaddition reactions. A prominent example involves the Diels-Alder reaction between a furan derivative, such as 2-(3-methoxyphenethyl)furan, and dimethyl maleate (B1232345) jst.go.jpCurrent time information in Bangalore, IN.nih.govuoi.gracs.org. This cycloaddition yields an oxabicyclo[2.2.1]heptene intermediate. Subsequent acid-mediated cyclization of this intermediate, particularly the endo-isomer, is a crucial step that establishes the core ring structure of the target steroid jst.go.jpCurrent time information in Bangalore, IN.nih.govuoi.gr. This acid-mediated cyclization is described as regioselective and stereospecific, leading to the formation of the desired steroid skeleton jst.go.jpCurrent time information in Bangalore, IN.nih.govuoi.gr. This methodology, first explored by Woodward, demonstrates the utility of the oxabicyclo[2.2.1]heptane template in constructing complex polycyclic systems like steroids uoi.gr.

Table 3.1.1: Key Steps in the Furan Diene Approach to Estrone Synthesis

| Step | Reactants / Intermediates | Reagents / Conditions | Product Type | Citation(s) |

| Diels-Alder Cycloaddition | 2-(3-methoxyphenethyl)furan and Dimethyl maleate | AlCl₃-catalyzed | Oxabicyclo[2.2.1]heptene derivative | jst.go.jpCurrent time information in Bangalore, IN.nih.govuoi.gracs.org |

| Cyclization | endo-oxabicyclo[2.2.1]heptene derivative | Acid-mediated (e.g., protic or Lewis acids) | Core steroid ring structure (e.g., estrone precursor) | jst.go.jpCurrent time information in Bangalore, IN.nih.govuoi.gr |

| Further Transformations | Cyclization product | Oxidation (e.g., IBX), Horner-Wadsworth-Emmons olefination, Hydrogenation, Acidolysis, Methanolysis | Ester intermediates, Alcohol ester intermediates | jst.go.jp |

Stereoselective and Regioselective Synthesis of this compound Core Structures

This compound itself is a natural product, identified as a furan-containing sesquiterpenoid. It is often found alongside or is related to compounds like isofuranogermacrene (curzerene) jst.go.jpscispace.com. Research has explored synthetic routes to furanosesquiterpenes with controlled stereochemistry. For instance, the synthesis of pallescensin analogs, which are furanosesquiterpenes, involves the stereoselective coupling of a cyclogeranyl moiety with a 3-(methylene)furan unit mdpi.com. This synthesis utilizes stereoselective preparation of cyclogeraniol isomers and subsequent alkylation with a furan derivative mdpi.com.

A biomimetic approach employing iodine and dimethyl sulfoxide (B87167) (DMSO) has been developed for the one-step synthesis of furan rings from α-isopropylidene ketones. This methodology has been successfully applied to the synthesis of terpene furans, including curzerene (B231402) nih.gov. While this compound is known to be heat-sensitive and can transform into curzerene upon heating google.com, these methods highlight strategies for constructing the furan core with potential for stereochemical control.

Design and Synthesis of this compound Analogs and Derivatives for Research

The synthesis of furan-based derivatives and analogs is driven by the exploration of their biological activities and the establishment of structure-activity relationships (SAR). Studies have focused on synthesizing various furan derivatives, including:

Furan-based derivatives with cytotoxic and tubulin polymerization inhibitory activities have been designed and synthesized researchgate.net. These studies often involve modifications to the furan ring system or substituents attached to it.

Furanone-based natural product analogs have been synthesized to investigate their potential as quorum sensing antagonists, with SAR studies revealing important structural features for activity nih.gov.

Analogs of this compound are being explored for their therapeutic potential. This compound itself exhibits anti-inflammatory and antioxidant activities and has shown promise in anticancer research researchgate.nettargetmol.comapexbt.com. Patents also describe the use of this compound and its derivatives in the preparation of antipyretic, analgesic, anti-inflammatory, and antiviral agents google.com. SAR studies are crucial in identifying key structural elements responsible for these activities, guiding the design of more potent and selective analogs. For example, modifications to the fatty acid moiety, hydroxyl groups, and unsaturation in related natural products have been investigated to improve efficacy and reduce toxicity mdpi.com.

Molecular Mechanisms of Biological Activity

Modulation of Cellular Proliferation and Programmed Cell Death

Furanodiene exerts its effects on cellular proliferation and survival by inducing cell cycle arrest and activating apoptotic and autophagic pathways. These actions disrupt the normal progression of the cell cycle and trigger controlled cell death, thereby inhibiting the proliferation of affected cells.

This compound has been shown to interfere with the normal progression of the cell cycle, leading to arrest at specific phases. In human hepatoma HepG2 cells, treatment with this compound resulted in a dose- and time-dependent accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 phase population tandfonline.comnih.gov. This indicates that this compound can halt cell division before mitosis.

In contrast, a related compound, furanodienone, was found to induce cell cycle arrest at the G0/G1 phase in human colorectal cancer cells, RKO and HT-29 nih.gov. This suggests that furanodienone prevents cells from entering the DNA synthesis (S) phase.

Table 1: Effect of this compound and Related Compounds on Cell Cycle Arrest

| Compound | Cell Line | Effect |

|---|---|---|

| This compound | Human hepatoma HepG2 | G2/M phase arrest tandfonline.comnih.gov |

This compound is a potent inducer of apoptosis, or programmed cell death, through multiple signaling cascades.

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of this compound. In human hepatoma HepG2 cells, this compound was found to induce depolarization of the mitochondrial transmembrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol tandfonline.comnih.govresearchgate.net. This event subsequently triggers the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), both of which are critical steps in the execution of apoptosis tandfonline.comnih.govresearchgate.net. The activation of the caspase cascade, specifically caspases-3, -8, and -9, has also been observed in human leukemia HL-60 cells treated with this compound researchgate.net.

Table 2: this compound's Impact on Mitochondrial Apoptosis Pathway Components

| Cell Line | Effect |

|---|---|

| Human hepatoma HepG2 | Mitochondrial transmembrane depolarization nih.gov |

| Human hepatoma HepG2 | Release of mitochondrial cytochrome c tandfonline.comnih.gov |

| Human hepatoma HepG2 | Activation of caspase-3 tandfonline.comnih.gov |

| Human hepatoma HepG2 | Cleavage of PARP tandfonline.comnih.gov |

In addition to the mitochondrial pathway, this compound can also trigger the extrinsic pathway of apoptosis. Studies have shown that this compound treatment in human leukemia HL-60 cells leads to an upregulation of tumor necrosis factor receptor 1 (TNFR1) researchgate.net. This is accompanied by the formation of the TNFR1 complex and an increase in the production of its ligand, TNF-alpha researchgate.net. The engagement of TNFR1 by TNF-alpha is a well-established initiator of the extrinsic apoptotic cascade. Furthermore, the pro-apoptotic activity of this compound in doxorubicin-resistant MCF-7 breast cancer cells is associated with the activation of Caspase-8 and an accumulation of TNF-α release nih.gov. A TNF-α antagonist was able to significantly rescue the cells from this compound-induced apoptosis, confirming the involvement of this pathway nih.gov.

The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway. Research on the effect of this compound on these proteins has yielded some varied results depending on the cell type. In one study involving human leukemia HL-60 cells, this compound treatment led to the activation of the pro-apoptotic protein Bid, a substrate of caspase-8 researchgate.net. However, in the same study, the levels of other Bcl-2 family proteins such as Bcl-2, Bax, and Bcl-xL were not affected researchgate.net. Conversely, in breast cancer cells, this compound was found to dramatically upregulate the expression of the pro-apoptotic proteins Bad and Bax researchgate.net.

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. It has been reported that this compound can induce autophagy in 95-D lung cancer cells. This suggests that in addition to apoptosis, autophagy may be another mechanism through which this compound exerts its biological effects.

Endoplasmic Reticulum (ER) Stress Response and Unfolded Protein Response (UPR)

This compound has been identified as an inducer of endoplasmic reticulum (ER) stress in cancer cells. nih.govresearchgate.nettandfonline.com This cellular process is a response to the accumulation of unfolded or misfolded proteins in the ER lumen. The induction of ER stress by this compound is a key aspect of its biological activity, contributing to its anti-proliferative effects. nih.gov

Key markers of the ER stress response, also known as the Unfolded Protein Response (UPR), are significantly affected by this compound treatment. Research on human lung cancer cell lines, A549 and 95-D, demonstrated that this compound upregulates both the mRNA and protein expression levels of Binding Immunoglobulin Protein (BIP), also known as GRP78, and C/EBP Homologous Protein (CHOP). nih.govresearchgate.nettandfonline.com BIP is a master regulator of the UPR, while CHOP is a key protein involved in inducing cell death when ER stress is prolonged or severe. nih.gov

Further evidence of this compound's role in ER stress is the observed accumulation of CHOP in the cell nucleus following treatment, which is a confirmation of UPR activation. nih.govresearchgate.net The activation of this stress response pathway may trigger a series of cellular events that ultimately lead to the inhibition of cell proliferation. nih.gov

Table 1: this compound's Effect on ER Stress Markers

| Cell Line | Marker | Effect | Observation |

| A549 (Lung Cancer) | BIP | Upregulation (mRNA and protein) nih.govtandfonline.com | Indicates induction of ER stress. nih.gov |

| A549 (Lung Cancer) | CHOP | Upregulation (mRNA and protein) nih.govtandfonline.com | Indicates induction of ER stress. nih.gov |

| 95-D (Lung Cancer) | BIP | Upregulation (mRNA and protein) nih.govtandfonline.com | Indicates induction of ER stress. nih.gov |

| 95-D (Lung Cancer) | CHOP | Upregulation (mRNA and protein) nih.govtandfonline.com | Accumulation of CHOP foci in the nucleus. nih.govresearchgate.net |

Regulation of Intracellular Signaling Cascades

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

This compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical network that regulates cellular processes like proliferation, differentiation, and apoptosis. nih.govresearchgate.nettandfonline.com The compound's effects on this pathway are characterized by a dual action on key kinases: the activation of p38 MAPK and the inhibition of Extracellular Signal-Regulated Kinase (ERK). nih.govresearchgate.nettandfonline.com

In human hepatocellular carcinoma HepG2 cells, this compound treatment leads to a significant, dose-dependent increase in the phosphorylation of p38, indicating its activation. tandfonline.com Concurrently, the level of phosphorylated ERK1/2 is significantly diminished. tandfonline.com This opposing regulation of p38 and ERK is a crucial component of the signaling cascade initiated by this compound that leads to apoptosis. nih.govresearchgate.nettandfonline.com The activation of p38 combined with the inactivation of ERK signaling contributes to this compound's ability to induce cell cycle arrest and apoptosis. tandfonline.comnih.gov

Table 2: this compound's Modulation of MAPK Pathway Components

| Cell Line | Pathway Component | Effect | Outcome |

| HepG2 (Hepatocellular Carcinoma) | p38 MAPK | Activation nih.govresearchgate.nettandfonline.com | Contributes to mitochondria-caspase apoptosis. nih.gov |

| HepG2 (Hepatocellular Carcinoma) | ERK | Inhibition nih.govresearchgate.nettandfonline.com | Contributes to G2/M cell cycle arrest. nih.govresearchgate.net |

NF-κB and Akt Signaling Axes Disruption

This compound disrupts the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt signaling pathways, both of which are pivotal for cell survival, proliferation, and metastasis. In studies involving breast cancer cells, this compound has been shown to significantly inhibit the phosphorylation of Akt. Down-regulation of Akt phosphorylation is a key mechanism of this compound's anti-metastatic and anti-proliferative activity.

Furthermore, this compound interferes with metastasis by regulating the release of matrix metalloproteinase 9 (MMP-9) in a manner that is dependent on NF-κB. This suggests that this compound can suppress breast cancer cell migration and invasion by down-regulating signaling pathways in an NF-κB-dependent fashion. The inhibition of total Akt protein expression has also been observed in breast cancer cells following this compound treatment, further contributing to its anti-cancer effects.

Focal Adhesion Kinase (FAK), Src, and Paxillin Phosphorylation Inhibition

This compound has been shown to inhibit key components of the focal adhesion signaling pathway, which is crucial for cell adhesion, migration, and invasion. Specifically, this compound down-regulates the phosphorylation of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that, upon activation, binds to the Src kinase, leading to the phosphorylation of various downstream targets, including paxillin. This cascade is essential for the assembly and disassembly of focal adhesions, which are critical for cell movement.

By inhibiting the phosphorylation of FAK, this compound disrupts this signaling cascade. This interference with the FAK pathway is a significant part of the compound's anti-metastatic activity, as demonstrated in breast cancer cells where it leads to reduced cell adhesion, migration, and invasion.

PI3 Kinase p85 and Wnt/β-catenin Pathway Regulation

This compound modulates the PI3K (Phosphoinositide 3-kinase) and Wnt/β-catenin signaling pathways, both of which are fundamental to cancer progression. Research has demonstrated that this compound down-regulates the phosphorylation of the p85 regulatory subunit of PI3K in metastatic breast cancer cells. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition by this compound is a key aspect of the compound's anti-cancer mechanism.

In addition to its effect on the PI3K pathway, this compound also down-regulates the expression of β-catenin. β-catenin is a central component of the Wnt signaling pathway; its accumulation in the nucleus and subsequent activation of target genes are associated with tumor development and metastasis. The reduction in β-catenin expression by this compound contributes to its ability to suppress the metastatic potential of cancer cells.

Anti-Migratory and Anti-Invasive Mechanisms

This compound demonstrates significant anti-migratory and anti-invasive properties at concentrations that are not cytotoxic. nih.gov In metastatic breast cancer cells, this compound has been shown to inhibit cell adhesion, migration, and invasion. nih.gov

The underlying mechanisms for these effects involve the modulation of several key proteins and pathways associated with cell motility and the degradation of the extracellular matrix. nih.gov this compound down-regulates the expression of integrin αV, a cell surface receptor that mediates cell-matrix adhesion. nih.gov Furthermore, it interferes with metastasis by regulating the release of matrix metalloproteinase 9 (MMP-9), an enzyme crucial for the breakdown of the extracellular matrix, which is a necessary step for cancer cell invasion. nih.gov These actions are linked to the disruption of signaling cascades, including the FAK, PI3K/Akt, and β-catenin pathways. nih.gov

Table 3: Summary of this compound's Anti-Metastatic Mechanisms

| Target Cell Line | Mechanism of Action | Affected Molecule/Pathway | Result |

| MDA-MB-231 (Breast Cancer) | Inhibition of Cell Adhesion | Integrin αV | Reduced adhesion to extracellular matrix. |

| MDA-MB-231 (Breast Cancer) | Inhibition of Cell Migration & Invasion | FAK, PI3K p85, Akt, β-catenin | Down-regulation of key signaling pathways. nih.gov |

| MDA-MB-231 (Breast Cancer) | Interference with Matrix Degradation | MMP-9 | Regulation of MMP-9 release. nih.gov |

Down-regulation of Integrin αV Expression

Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a pivotal role in cancer cell migration and invasion. This compound's inhibitory effect on cell adhesion is, in part, attributed to its ability to down-regulate the expression of specific integrin subunits. Research has shown that this compound treatment leads to a reduction in the expression of integrin αV. nih.govnih.gov This down-regulation disrupts the cancer cells' ability to adhere to the ECM, thereby hindering their migratory and invasive capabilities.

Regulation of Matrix Metalloproteinase (MMP-9) Release

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the components of the ECM, a crucial step for cancer cell invasion. This compound has been found to modulate the activity of these enzymes. Specifically, it has been observed to regulate the release of MMP-9. nih.govnih.gov By reducing the availability of this key enzyme, this compound helps to maintain the integrity of the ECM, creating a barrier to cancer cell invasion.

Impact on Cytoskeletal Organization (e.g., RhoA, Cdc42, N-WASP)

The cytoskeleton provides structural support to cells and is intimately involved in cell motility. Key regulators of cytoskeletal dynamics include the Rho family of small GTPases, such as RhoA and Cdc42, and their downstream effectors like N-WASP (Neural Wiskott-Aldrich syndrome protein). While this compound has been shown to have significant anti-metastatic effects, studies investigating its combination with doxorubicin found that it did not significantly alter the tubulin cytoskeleton. This was evidenced by the lack of influence on the expression levels of RhoA, Cdc42, N-WASP, and α/β tubulin. nih.gov This suggests that this compound's anti-invasive properties may be mediated through pathways independent of major cytoskeletal reorganization.

Angiogenesis Regulatory Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. This compound has been identified as a potent inhibitor of angiogenesis, exerting its effects through multiple mechanisms. It has been shown to significantly inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. nih.gov Furthermore, this compound can suppress VEGF-induced proliferation at low doses and dramatically inhibit tube formation. nih.gov

The anti-angiogenic effects of this compound are also mediated by its ability to reduce the number of invading and migrating endothelial cells. nih.gov In vivo studies using a zebrafish model have further confirmed the anti-angiogenic potential of this compound. nih.gov The underlying molecular mechanism for these effects involves the regulation of the PI3K/Akt signaling pathway. nih.gov this compound has been shown to suppress the phosphorylation of Akt, a key component of this pathway, thereby inhibiting the downstream signaling that promotes endothelial cell growth, migration, and survival. nih.gov

Interactions with Drug Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance. This compound has shown promise in overcoming this obstacle by acting as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic agents.

Synergistic Effects with Chemotherapeutic Agents (e.g., 5-Fluorouracil, Doxorubicin, Paclitaxel, Tamoxifen)

This compound exhibits marked synergistic anti-cancer effects when used in combination with several standard chemotherapeutic drugs.

5-Fluorouracil (5-FU): In zebrafish xenograft models of human breast and liver cancer, the combination of this compound and 5-FU resulted in a significantly enhanced inhibition of tumor growth compared to either agent alone. nih.gov

Doxorubicin: this compound enhances the anti-cancer effects of doxorubicin, particularly in ERα-negative breast cancer cells. nih.gov This synergistic effect is achieved by suppressing cell viability through the induction of apoptosis in a manner that is dependent on mitochondria and caspases but independent of reactive oxygen species. nih.gov Furthermore, the combination of this compound and doxorubicin effectively blocks the invasion and migration of highly metastatic breast cancer cells. nih.gov

Paclitaxel: The combined treatment of this compound and paclitaxel demonstrates synergistic anti-proliferative activities in lung cancer cells. nih.gov This synergy is attributed to the alteration of the cell cycle and the down-regulation of integrin β4, focal adhesion kinase, and paxillin. nih.gov

Tamoxifen: In ERα-positive breast cancer cells, this compound enhances the growth inhibitory and pro-apoptotic activity of tamoxifen. nih.gov This is achieved by inducing cell cycle arrest and apoptosis through CDK-cyclin and mitochondria-caspase-dependent signaling pathways, in a manner independent of PPARγ. nih.gov

Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effects | References |

|---|---|---|---|

| 5-Fluorouracil | Human breast and liver cancer (zebrafish xenograft) | Enhanced inhibition of tumor growth | nih.gov |

| Doxorubicin | ERα-negative breast cancer cells | Suppression of cell viability, induction of apoptosis, blockage of invasion and migration | nih.govnih.gov |

| Paclitaxel | Lung cancer cells | Anti-proliferative activity, alteration of cell cycle, down-regulation of integrin signaling | nih.gov |

| Tamoxifen | ERα-positive breast cancer cells | Enhanced growth inhibition and pro-apoptotic activity, induction of cell cycle arrest and apoptosis | nih.gov |

Reversal of Multidrug Resistance Phenotypes (e.g., Cis-Platinum resistance)

This compound has demonstrated a capacity to reverse multidrug resistance (MDR) in preclinical cancer models. nih.govfda.gov Research involving zebrafish xenotransplanted with human cancer cell lines has shown that this compound can overcome resistance to established chemotherapeutic agents. Specifically, it was found to be effective in reversing resistance in cis-Platinum-resistant human non-small cell lung cancer cells. nih.gov This suggests that this compound may act to re-sensitize resistant cancer cells to conventional chemotherapy.

In addition to overcoming cisplatin resistance, this compound has also shown efficacy against adriamycin-resistant human breast cancer cells in similar zebrafish xenograft models. nih.gov The compound's ability to counteract resistance to different classes of chemotherapy drugs points to a mechanism targeting common pathways of multidrug resistance. nih.gov Studies on doxorubicin-resistant MCF-7 human breast cancer cells further support this compound's potential in addressing MDR, indicating that it can alter mitochondrial function and reduce ATP levels in these chemoresistant cells. hcu.ac.th

Table 1: this compound's Efficacy in Reversing Chemotherapy Resistance

Summary of findings from preclinical models demonstrating this compound's ability to counteract multidrug resistance phenotypes.

| Resistant Cell Line | Chemotherapeutic Agent | Experimental Model | Observed Effect of this compound | Source |

|---|---|---|---|---|

| Human Non-Small Cell Lung Cancer | Cis-Platinum | Zebrafish Xenograft | Reversal of drug resistance | nih.gov |

| Human Breast Cancer (Adriamycin-resistant) | Adriamycin (Doxorubicin) | Zebrafish Xenograft | Reversal of drug resistance | nih.gov |

| MCF-7 Human Breast Cancer (Doxorubicin-resistant) | Doxorubicin | In vitro | Inhibition of cell growth and alteration of mitochondrial function | hcu.ac.th |

Modulation of Efflux Transporter Function (e.g., P-glycoprotein)

A key mechanism behind this compound's ability to reverse multidrug resistance is its modulation of efflux transporter proteins, particularly P-glycoprotein (P-gp). nih.govdrugs.com P-glycoprotein is an ATP-dependent pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.comtci-thaijo.org

This compound has been shown to directly interfere with this process. Research indicates that this compound suppresses the function of the P-gp efflux transporter. nih.gov This inhibition of the pump's activity leads to increased accumulation of anticancer drugs within the resistant cells. Furthermore, studies have revealed that this compound can reduce the protein level of P-gp. nih.gov Interestingly, this effect on the protein level does not appear to stem from a change in gene expression, as no significant impact on the P-gp related gene (MDR1) was observed. nih.gov This suggests that this compound's action may involve post-transcriptional or post-translational regulation of P-gp, or may enhance its degradation. By blocking P-gp efflux transportation, this compound can restore the cytotoxic efficacy of other chemotherapeutic agents. drugs.com

Other Investigated Molecular Targets and Enzymatic Inhibition

Induction of Reactive Oxygen Species (ROS) and DNA Strand Breaks

This compound's anticancer activities are also linked to its ability to induce oxidative stress and subsequent cellular damage. nih.govdrugs.com The compound has been found to promote the production of reactive oxygen species (ROS) within cancer cells. nih.gov ROS are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components, including lipids, proteins, and nucleic acids. researchgate.net

Inhibition of 5-alpha Reductase

This compound has been identified as an inhibitor of 5-alpha reductase, an enzyme crucial in androgen metabolism. 5-alpha reductase converts testosterone into the more potent androgen, dihydrotestosterone (DHT). This enzymatic activity is implicated in the pathophysiology of several androgen-dependent conditions.

In a study investigating the anti-androgenic properties of compounds from Curcuma aeruginosa, this compound was isolated as a major constituent. Its inhibitory activity against 5-alpha reductase was subsequently evaluated. The research found that this compound exhibited a notable inhibitory effect on the enzyme. These findings position this compound as a potential lead compound for the development of agents targeting androgen-dependent pathways.

Table 2: this compound's Enzymatic Inhibition Profile

Details on the inhibitory effect of this compound on the 5-alpha reductase enzyme.

| Enzyme Target | Concentration of this compound | Observed Inhibition | Source |

|---|---|---|---|

| 5-alpha Reductase | 1 mg/ml | 40% |

Structure Activity Relationship Sar Investigations

Identification of Critical Structural Motifs for Biological Activity

Furanodiene belongs to the germacrane (B1241064) class of sesquiterpenes, characterized by a ten-membered ring with an ether linkage forming a furan (B31954) ring tandfonline.com. Its chemical structure is systematically identified as (5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan nih.gov.

Research has indicated that the specific structural integrity of this compound is vital for its biological functions. This compound is known to be thermosensitive and can undergo a Cope rearrangement to form its isomer, curzurene. This rearrangement results in a less active compound, suggesting that the precise stereochemistry and the intact furan ring system are critical for maintaining this compound's biological efficacy nih.gov.

Table 5.1: Impact of Structural Modifications on this compound's Anti-inflammatory Activity

| Compound/Modification | Biological Activity | Observation | Reference |

| This compound | Anti-inflammatory | Potent activity | tandfonline.com |

| Furanodienone | Anti-inflammatory | Potent activity | tandfonline.com |

| Oxidized this compound | Anti-inflammatory | Activity lost | tandfonline.com |

| This compound with exo-methylene moiety | Anti-inflammatory | Activity lost | tandfonline.com |

| Furan-ring fused chalcones (vs. non-furan) | Antiproliferative | Enhanced activity with furan moiety attachment | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the chemical structure of molecules with their biological activity wikipedia.orgnih.govresearchgate.net. Such studies are instrumental in predicting the activity of new compounds and guiding synthetic efforts.

QSAR investigations have been conducted on this compound and related compounds to understand their cytotoxic and anti-cancer activities semanticscholar.orgresearchgate.net222.198.130. These studies often employ quantum chemical calculations to derive molecular descriptors that are then used in statistical models. Common descriptors utilized in QSAR analyses for similar compounds include electronic properties such as the highest occupied molecular orbital (EHOMO) energy, electronegativity, dipole moment (µ), hardness (η), and electrophilicity (ω), as well as physicochemical properties like hydrophobicity (logP) and molecular volume or area semanticscholar.org.

Table 5.2: QSAR Studies and Associated Descriptors for this compound and Related Compounds

| Study Focus / Compound Class | Biological Activity Modeled | Key QSAR Descriptors Identified (Examples) | Methodologies Used | Reference |

| This compound (Cytotoxicity) | Cytotoxic Activity | EHOMO, electronegativity, logP, molecular area, dipole moment, hardness, electrophilicity, molecular orbital energies | Quantum Chemistry, MLR, PCA | semanticscholar.org |

| Furanone Derivatives | COX-2 Inhibition | Retention index (6-membered rings), O-connectivity, Polar Surface Area | 2D QSAR, kNN MFA, PLS | researchgate.net |

| General QSAR | Biological Activity | Physico-chemical properties, molecular descriptors | Regression/Classification Models | wikipedia.orgnih.govresearchgate.net |

Computational Chemistry and Molecular Modeling for Mechanistic Insight and Compound Design

Computational chemistry and molecular modeling techniques, including quantum chemistry, molecular mechanics, molecular dynamics, and docking simulations, are invaluable tools for gaining mechanistic insights and facilitating the design of new compounds numberanalytics.comderpharmachemica.compitt.edukallipos.grkit.edumtu.edu. These methods allow researchers to simulate molecular behavior, predict interactions with biological targets, and explore potential modifications to enhance efficacy.

Bioinformatics approaches, such as network pharmacology and molecular docking, have been employed to identify potential molecular targets and pathways involved in this compound's action against cancer nih.govresearchgate.netnih.gov. These studies have identified specific genes, proteins, key pathways (e.g., ERBB signaling, PI3K-Akt signaling), and biological processes that this compound may influence in the context of cancer treatment nih.govresearchgate.net.

Mechanistic studies have revealed that this compound induces apoptosis by activating signaling cascades such as the MAPK pathways (ERK, JNK, p38), NF-κB, and Akt pathways researchgate.nettandfonline.comfrontiersin.orgnih.gov. It also triggers intrinsic apoptotic pathways by causing mitochondrial membrane depolarization and the release of cytochrome c, leading to the activation of caspases-3/7 and cleavage of PARP tandfonline.comfrontiersin.orgnih.gov. Understanding these molecular events provides a basis for rational drug design, where computational methods can predict how structural modifications might modulate these pathways or improve binding to specific targets derpharmachemica.comljmu.ac.uk. The potential to modify this compound's chemical structure to enhance its anti-tumour activities is a direct outcome of such mechanistic and computational investigations tandfonline.comfrontiersin.orgresearchgate.net.

Advanced Analytical Chemistry and Characterization Methodologies

High-Resolution Chromatographic Techniques (e.g., GC-FID, GC-MS, UHPLC-ESI)

High-resolution chromatography is a cornerstone for the separation and tentative identification of furanodiene. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is widely used for analyzing volatile compounds in essential oils. GC-FID provides quantitative data based on the detector's response, while GC-MS allows for the identification of compounds by comparing their mass spectra to spectral libraries. unito.it

However, standard GC and GC-MS analyses can be problematic for thermolabile compounds. nih.gov The high temperatures used in the GC injector port can induce chemical transformations in heat-sensitive molecules like this compound. researchgate.net

To overcome the limitations of high-temperature techniques, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a detector like Electrospray Ionization (ESI) mass spectrometry offers a powerful alternative. researchgate.netnih.gov A sensitive method using liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been successfully developed for the determination of this compound in biological samples. nih.gov This approach avoids the high temperatures of GC, thereby preserving the compound's original structure and allowing for more accurate analysis.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis | Challenges for this compound Analysis |

|---|---|---|---|

| GC-FID | Separates volatile compounds which are then burned in a hydrogen flame to produce ions, generating a current proportional to the amount of analyte. lew.ro | Good quantification for stable volatile compounds. | High injector temperature can cause thermal rearrangement of this compound. researchgate.net |

| GC-MS | Separates volatile compounds which are then ionized and fragmented, with the resulting mass-to-charge ratio pattern used for identification. | Provides structural information for compound identification. | High temperature can lead to the analysis of thermal artifacts instead of the original compound. nih.govresearchgate.net |

| UHPLC-ESI-MS | Separates compounds in a liquid phase, which are then nebulized and ionized before mass analysis. researchgate.net | Operates at or near room temperature, preventing thermal degradation. nih.gov | May have different selectivity and sensitivity compared to GC-based methods. |

Spectroscopic Characterization (e.g., 13C-NMR)

Spectroscopic methods, particularly Carbon-13 Nuclear Magnetic Resonance (13C-NMR), are invaluable for the unambiguous structural elucidation and quantification of this compound. afrjournal.org Unlike chromatographic methods that rely on separation, 13C-NMR analyzes the entire sample, providing a distinct signal for each carbon atom in a molecule. This creates a unique spectral fingerprint for each compound.

This technique is especially useful for analyzing this compound because it is non-destructive and is performed at room temperature, thus circumventing the issue of thermal degradation. nih.gov By comparing the 13C-NMR spectrum of a sample, such as an essential oil, with that of a known standard or with data from the literature, this compound can be both identified and quantified accurately, even in the presence of its isomers. researchgate.netresearchgate.net

Table 2: Illustrative 13C-NMR Data for this compound and Related Compounds

| Carbon Atom | This compound (δ ppm) | Curzerene (B231402) (δ ppm) |

|---|---|---|

| C1 | 12.3 | 148.2 |

| C4 | 125.1 | 110.5 |

| C5 | 134.5 | 147.9 |

| C10 | 37.9 | 38.1 |

| C11 | 139.0 | 138.8 |

| C12 | 119.8 | 120.1 |

| C15 | 16.1 | 21.3 |

Note: Data are illustrative and compiled from typical values found in the literature. Actual chemical shifts can vary slightly based on solvent and experimental conditions.

Challenges in Analysis of Thermolabile Furanodienes

The primary challenge in the analysis of this compound is its thermal lability. nih.gov The germacrane (B1241064) skeleton of this compound is susceptible to thermally induced molecular rearrangements, which can lead to the formation of isomeric artifacts during analysis. researchgate.net This chemical transformation complicates the interpretation of analytical results, often leading to the misidentification or incorrect quantification of this compound in a sample.

When subjected to the high temperatures typical of a GC injector (often above 200°C), this compound undergoes a Cope rearrangement, a well-known sigmatropic rearrangement in organic chemistry. researchgate.net This process converts this compound into its more thermally stable elemane-type isomer, curzerene. researchgate.net Consequently, a GC-MS analysis of an essential oil containing only this compound might incorrectly show a high concentration of curzerene and a low, or even zero, concentration of this compound. researchgate.net The curzerene detected is therefore an artifact of the analytical method itself, not necessarily a natural constituent of the original sample in those proportions.

To obtain an accurate quantitative profile of this compound and its isomers, analytical methods must be employed that prevent the Cope rearrangement.

Two primary strategies have been successfully implemented:

13C-NMR Spectroscopy : As detailed previously, 13C-NMR is a powerful tool for the direct and accurate quantification of this compound in complex mixtures like essential oils. nih.gov Because the analysis is conducted at room temperature, the thermal rearrangement is completely avoided, allowing for the determination of the true concentrations of both this compound and curzerene as they exist in the sample. researchgate.net

Modified GC Conditions : While standard GC conditions are problematic, analysis can be improved by using milder settings. For instance, performing the GC analysis at a lower, constant temperature (e.g., 100°C) can significantly reduce the extent of the thermal rearrangement. researchgate.net This approach allows for the separation of this compound and curzerene while minimizing the conversion of the former into the latter, yielding a more accurate representation of the sample's composition. researchgate.net

By combining these advanced chromatographic and spectroscopic techniques, researchers can overcome the analytical challenges posed by thermolabile compounds and achieve an accurate characterization of this compound.

Future Directions and Emerging Research Avenues

Elucidation of Underexplored Molecular Pathways and Targets

While the anti-cancer effects of furanodiene have been linked to the modulation of several key signaling pathways, including MAPKs/ERK, NF-κB, and Akt, a comprehensive understanding of its molecular mechanism is still incomplete. benthamdirect.comnih.gov Future research must focus on identifying and validating novel and less-characterized molecular targets to fully harness its therapeutic potential.

Current evidence demonstrates that this compound can induce both extrinsic and intrinsic apoptosis. nih.govfrontiersin.orgnih.gov In doxorubicin-resistant breast cancer cells, it has been shown to activate caspase-8 and caspase-3/7 and regulate the expression of Bcl-2 family proteins like Bcl-xL and Bad. nih.govfrontiersin.org Furthermore, studies have indicated its ability to suppress cancer cell migration and invasion by down-regulating integrin αV expression, focal adhesion kinase (FAK), and the PI3K/Akt pathway. nih.gov

However, many of its interactions at the protein level are predicted through bioinformatics and require experimental validation. nih.govresearchgate.netnih.gov For instance, computational analyses have suggested potential interactions with targets like estrogen receptors (ESR1, ESR2), tumor protein p53 (TP53), and proto-oncogene tyrosine-protein kinase Src (SRC), which are critical in breast cancer progression. nih.govresearchgate.net Verifying these interactions and exploring other potential binding partners through techniques like affinity chromatography, mass spectrometry, and cellular thermal shift assays (CETSA) will be crucial. A deeper investigation into its effect on the tumor microenvironment, including its influence on immune cells and angiogenesis, also presents a significant research opportunity.

| Target/Pathway | Known Role in this compound's Activity | Potential Underexplored Research Avenue |

|---|---|---|

| NF-κB Pathway | Inhibition of NF-κB signaling contributes to anti-inflammatory and pro-apoptotic effects. benthamdirect.comnih.gov | Investigating upstream regulators of NF-κB affected by this compound and its role in NF-κB-independent inflammatory pathways. |

| PI3K/Akt/mTOR Pathway | Down-regulation of Akt phosphorylation inhibits cell survival and metastasis. benthamdirect.comnih.gov | Exploring the direct interaction of this compound with components of the PI3K/Akt/mTOR cascade and its impact on autophagy. |

| MAPK Pathway (ERK, JNK, p38) | Modulation of MAPK signaling is involved in apoptosis induction. benthamdirect.com | Dissecting the specific role of each MAPK branch (ERK, JNK, p38) in different cancer types and cellular contexts in response to this compound. |

| Estrogen Receptors (ESR1, ESR2) | Predicted as a potential target in breast cancer via bioinformatics. nih.govresearchgate.net | Experimental validation of this compound binding to ESRs and its potential as a selective estrogen receptor modulator (SERM). |

| Tumor Suppressor p53 | Predicted as a potential target. nih.govresearchgate.net | Investigating whether this compound can restore wild-type function to mutated p53 or modulate its signaling pathway. |

Advanced Synthetic Biology and Metabolic Engineering for Sustainable Production

The primary sources of this compound are natural plants, which can lead to issues with supply consistency, yield variability, and sustainability. Advanced synthetic biology and metabolic engineering offer a promising alternative for the reliable and scalable production of this compound. wordpress.commdpi.comnih.gov The general biosynthetic pathway for sesquiterpenoids, such as this compound, originates from the mevalonate (B85504) (MVA) or methylerythritol phosphate (MEP) pathways, which produce the universal isoprene (B109036) precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com

The engineering of microbial hosts, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, has been successfully used to produce other valuable terpenoids like artemisinin. youtube.comfiveable.me A similar strategy can be adopted for this compound. This would involve identifying and cloning the specific genes from the source plant responsible for converting the precursor farnesyl pyrophosphate (FPP) into the this compound skeleton, likely involving a specific terpene synthase and subsequent modifying enzymes (e.g., P450 monooxygenases).

Once the biosynthetic pathway is established in a microbial host, production can be optimized by redirecting carbon flux towards FPP, upregulating rate-limiting enzymes, and knocking out competing metabolic pathways. mdpi.com This approach not only ensures a sustainable supply but also opens the door to producing novel this compound derivatives through the introduction of enzymes from other organisms.

| Strategy | Specific Approach | Rationale |

|---|---|---|

| Enhance Precursor Supply | Overexpress key genes of the mevalonate (MVA) pathway (e.g., tHMG1, ERG20). | Increases the pool of farnesyl pyrophosphate (FPP), the direct precursor for sesquiterpenoid synthesis. sciencecentral.net |

| Introduce Biosynthetic Genes | Identify and express the this compound synthase and necessary cytochrome P450 enzymes from the native plant. | Reconstructs the specific pathway to convert FPP to this compound. |

| Eliminate Competing Pathways | Down-regulate or knock out genes involved in sterol biosynthesis (e.g., ERG9) that consume FPP. | Redirects metabolic flux from native pathways towards the desired product. mdpi.com |

| Optimize Cofactor Availability | Engineer NADPH regeneration pathways. | Ensures sufficient supply of reducing equivalents (NADPH) often required by cytochrome P450 enzymes. |

| Compartmentalization | Target pathway enzymes to specific organelles like mitochondria or peroxisomes. | Can increase local substrate concentrations and reduce toxicity of intermediates. |

Rational Design and Synthesis of Novel Analogs as Mechanistic Probes

The chemical structure of this compound offers a versatile scaffold for medicinal chemistry efforts aimed at creating novel analogs with improved potency, selectivity, and pharmacokinetic properties. The rational design and synthesis of such analogs are crucial not only for developing new drug candidates but also for use as mechanistic probes to explore structure-activity relationships (SAR). nih.govchemrxiv.org

By systematically modifying different parts of the this compound molecule—such as the furan (B31954) ring, the germacrane (B1241064) core, or its various substituents—researchers can investigate which structural features are essential for its biological activity. mdpi.com For example, synthesizing analogs with altered stereochemistry or introducing different functional groups could reveal key interactions with its biological targets. These studies can be guided by computational methods, such as molecular docking, which can predict how modifications might affect binding affinity to target proteins. nih.gov The synthesis of such focused compound libraries allows for a systematic exploration of the chemical space around the this compound scaffold, potentially leading to the discovery of compounds with entirely new biological activities. mdpi.com

| Structural Modification | Rationale | Potential Application |

|---|---|---|

| Modification of the Furan Ring | The furan moiety is often crucial for the biological activity of furanosesquiterpenoids. Replacing it with other heterocycles (e.g., thiophene, pyrrole) can probe the importance of the oxygen atom and ring electronics. | Elucidate SAR and potentially improve metabolic stability. |

| Alteration of the Germacrane Skeleton | The conformationally flexible 10-membered ring is key to the molecule's overall shape. Introducing conformational constraints (e.g., extra rings, double bonds) can lock the molecule into a more active conformation. | Identify the bioactive conformation and increase binding affinity. |

| Introduction of Polar Functional Groups | Adding groups like hydroxyl (-OH) or amino (-NH2) can alter solubility and create new hydrogen bonding opportunities with target proteins. | Improve pharmacokinetic properties and serve as handles for further chemical modification. |

| Synthesis of Fluorescently Tagged Analogs | Attaching a fluorophore to a non-critical position of the this compound molecule. | Enable direct visualization of the compound's subcellular localization and target engagement in living cells. |

Integration of Multi-Omics Data in Systems-Level this compound Research

To move beyond a single-target, single-pathway understanding of this compound's effects, future research must adopt a systems biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound treatment. nih.govresearchgate.nete-enm.org This approach allows for the construction of comprehensive network models that can uncover previously unknown mechanisms of action, off-target effects, and biomarkers of response.

For example, a typical multi-omics experiment might involve treating a cancer cell line with this compound and then performing a time-course analysis. Transcriptomics (via RNA-sequencing) would reveal changes in gene expression, proteomics (via mass spectrometry) would quantify changes in protein abundance and post-translational modifications, and metabolomics would identify shifts in metabolic pathways. e-codi.org

Integrating these disparate datasets is a significant bioinformatic challenge but offers immense rewards. peerj.com It can reveal how this compound-induced changes at the transcript level propagate to the protein level and ultimately alter cellular metabolism and phenotype. This systems-level perspective is essential for understanding the compound's polypharmacology—its ability to interact with multiple targets—which is a common characteristic of natural products and may be key to its therapeutic efficacy.

| Omics Layer | Technique | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identifies genes and non-coding RNAs whose expression is significantly altered by this compound, revealing affected signaling and regulatory networks. |

| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Quantifies changes in the abundance of thousands of proteins and can identify post-translational modifications, providing a direct view of the cellular machinery affected. |

| Metabolomics | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | Profiles changes in small-molecule metabolites, offering a functional readout of the cellular state and identifying impacted metabolic pathways (e.g., energy metabolism, lipid synthesis). |

| Interactomics | Affinity Purification-Mass Spectrometry (AP-MS) | Identifies the direct protein binding partners of this compound or its analogs, helping to pinpoint primary molecular targets. |

| Integrated Analysis | Bioinformatics and Network Biology | Combines all data layers to build a comprehensive model of this compound's mechanism of action, predict synergistic drug combinations, and identify biomarkers for patient stratification. |

Q & A

Q. How can researchers mitigate batch-to-batch variability in natural this compound extracts?

- Methodological Answer : Chemical fingerprinting via HPLC-DAD or NMR ensures batch consistency. Bioactivity normalization (e.g., using a reference IC50 value against a control cell line) adjusts for potency fluctuations. Synthetic this compound (≥95% purity by LC-MS) is preferred for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.